(E)-Ethyl 3-acetamidobut-2-enoate
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Overview
Description
“(E)-Ethyl 3-acetamidobut-2-enoate” is an organic compound with the formula C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol . It is used for research purposes .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl (2E)-3-(acetylamino)-2-butenoate . The InChI code is 1S/C8H13NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h5H,4H2,1-3H3,(H,9,10)/b6-5+ .Physical And Chemical Properties Analysis
“(E)-Ethyl 3-acetamidobut-2-enoate” is a solid at room temperature . It has a density of 1.047 . The compound should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
1. Synthesis of Trifluoromethylpyrrolidines
(E)-Ethyl 3-acetamidobut-2-enoate has been utilized in the synthesis of substituted trifluoromethylpyrrolidines, a class of compounds with potential applications in medicinal chemistry. This process involves regio- and stereospecific cycloaddition with metallo-azomethine ylides, resulting in excellent yields (Bonnet-Delpon, Chennoufi, & Rock, 2010).
2. Hydrogenation to Ethyl 2-Hydroxy-4-arylbutyrate
The compound is a precursor in the hydrogenation process yielding ethyl 2-hydroxy-4-arylbutyrate. This sequential hydrogenation of CO and CC bonds is sensitive to reaction temperature, leading to compounds useful in organic synthesis (Meng, Zhu, & Zhang, 2008).
3. Synthesis of Fluorinated Compounds
It plays a role in the synthesis of fluorinated compounds like 3-fluorofuran-2(5H)-ones. This involves photoisomerisation and cyclisation processes, essential in developing novel fluorinated building blocks with potential applications in pharmaceuticals and agrochemicals (Pomeisl et al., 2007).
4. Biohydrogenation Studies
(E)-Ethyl 3-acetamidobut-2-enoate is used in biohydrogenation studies with Saccharomyces cerevisiae (baker's yeast), providing insights into stereochemical aspects of reactions and preparation of chiral synthons (Ferraboschi et al., 1987).
5. Synthesis of Sialic Acid Derivatives
The compound aids in synthesizing sialic acid derivatives, offering a general route to 4-substituted sialic acids, which are significant in biological systems (Hemeon & Bennet, 2008).
6. Enantioselective Synthesis
It is used in the enantioselective synthesis of specific compounds, like in the deracemisation of alkyl-4-(hetero-2-yl)-2-hydroxybut-3-enoates, highlighting its significance in asymmetric synthesis (Vaijayanthi & Chadha, 2007).
7. Benzylation in Organic Synthesis
The compound reacts with benzylic alcohols under mild conditions, facilitating the synthesis of 2-benzylated products in organic chemistry (Kischel et al., 2007).
Safety And Hazards
properties
IUPAC Name |
ethyl (E)-3-acetamidobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h5H,4H2,1-3H3,(H,9,10)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBWGWPKGHGLOY-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-acetamidobut-2-enoate |
Citations
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